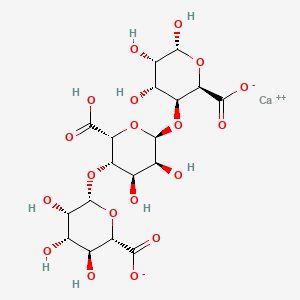
1-(3,4-Dichlorphenyl)-5-methyl-1H-pyrazol-3-amin
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The 3,4-dichlorophenyl group suggests the presence of a phenyl ring with two chlorine substitutions at the 3rd and 4th positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving substituted anilines and isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been found to have properties such as being a white crystalline solid, having a density of 1.3±0.1 g/cm^3, and a boiling point of 333.8±32.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Vorauflaufherbizid
Diese Verbindung dient als Vorauflaufherbizid und kontrolliert Unkräuter effektiv, indem sie deren Wachstum verhindert, bevor sie auflaufen. Es wird bei der Synthese von Herbiziden verwendet, die die Keimung von Unkrautsamen verhindern, indem sie die Photosynthese im Sämlingsstadium unterbrechen .
Medizin: Pharmazeutische Zwischenprodukte
In der pharmazeutischen Industrie wird diese Chemikalie als Zwischenprodukt bei der Synthese verschiedener Medikamente eingesetzt. Ihre Derivate werden hinsichtlich ihrer potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und schmerzlindernde Eigenschaften .
Umweltwissenschaften: Analytische Studien
“1-(3,4-Dichlorphenyl)-5-methyl-1H-pyrazol-3-amin” wird in der Umweltwissenschaften für analytische Studien verwendet, z. B. zur Verfolgung des Abbaus chemischer Verbindungen in Boden und Wasser. Es hilft, die Umweltbelastung und die Abbauprodukte verschiedener Chemikalien zu verstehen .
Biochemie: Photosyntheseforschung
Die Verbindung ist in der Biochemie relevant für die Untersuchung des Photosyntheseprozesses. Sie wird verwendet, um die Mechanismen der Photosynthesehemmung zu verstehen, was für die Erforschung der Pflanzenphysiologie und die Entwicklung neuer landwirtschaftlicher Technologien von entscheidender Bedeutung ist .
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . The compound displayed superior antipromastigote activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Related compounds such as dcmu, a herbicide of the aryl urea class, inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the ability of the plant to convert light energy into chemical energy .
Biochemical Pathways
Related compounds such as dcmu interrupt the photosynthetic electron transport chain in photosynthesis . This could potentially lead to downstream effects such as reduced ATP production and impaired growth in plants.
Result of Action
Related compounds such as dcmu, by inhibiting photosynthesis, can lead to reduced plant growth .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DCMPMA in laboratory experiments is its low cost and availability. It is also relatively stable and can be stored for long periods of time. However, DCMPMA can be toxic and must be handled with care. It can also be difficult to purify and can be difficult to dissolve in certain solvents.
Zukünftige Richtungen
DCMPMA has a wide range of potential applications in scientific research. It can be used to study the mechanism of action of enzymes, to study the effects of drugs on biochemical pathways, and to study the effects of environmental toxins on the body. It can also be used to study the effects of drugs on the brain and nervous system. Additionally, DCMPMA can be used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the immune system. Finally, DCMPMA can be used to study the effects of drugs on cancer cells and to study the effects of drugs on aging.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-6-4-10(13)14-15(6)7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSHBVIHSHGDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B1461754.png)







